2-[(4-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid
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Overview
Description
2-[(4-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C14H16FNO3 . This compound features a cyclohexane ring substituted with a carboxylic acid group and a 4-fluorophenylcarbamoyl group. It is a white solid at room temperature and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with 4-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-[(4-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog without the fluorophenylcarbamoyl group.
4-Fluorobenzoic acid: Contains the fluorophenyl group but lacks the cyclohexane ring.
N-Phenylcyclohexanecarboxamide: Similar structure but without the fluorine atom.
Uniqueness
2-[(4-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid is unique due to the presence of both the cyclohexane ring and the 4-fluorophenylcarbamoyl group. This combination imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C14H16FNO3 |
---|---|
Molecular Weight |
265.28 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H16FNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h5-8,11-12H,1-4H2,(H,16,17)(H,18,19) |
InChI Key |
MGXRBNVANKDOMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
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